molecular formula C20H18N4O4 B5734142 methyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5734142
M. Wt: 378.4 g/mol
InChI Key: UULMNDBSIBOUCG-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a useful research compound. Its molecular formula is C20H18N4O4 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.13280507 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (hereafter referred to as the compound) is a derivative of pyrroloquinoxaline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antioxidant, and antimicrobial properties, supported by recent research findings.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]quinoxaline core substituted with a 3,4-dimethoxyphenyl group and a carboxylate moiety. This structural configuration is essential for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that pyrroloquinoxaline derivatives exhibit significant anticancer properties. The compound has been evaluated against several cancer cell lines:

Cell Line IC50 (μM) Reference
HeLa (Cervical)0.126
SMMC-7721 (Liver)0.071
K562 (Leukemia)0.164

In these studies, the compound showed potent inhibitory effects on cell proliferation, comparable to established chemotherapeutic agents like doxorubicin. The structure-activity relationship (SAR) analysis indicated that electron-donating groups at specific positions enhance anticancer activity.

Antioxidant Activity

The antioxidant potential of the compound was assessed using various assays, including the DPPH radical scavenging assay. Findings indicate that the compound exhibits significant radical scavenging activity:

Compound Radical Scavenging Activity Reference
Methyl derivativeHigh (comparable to Trolox)

The compound's ability to scavenge hydroxyl radicals suggests its potential as a therapeutic agent in oxidative stress-related diseases.

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives have been well-documented. The compound was tested against several bacterial strains:

Bacterial Strain Inhibition Zone (mm) Reference
Escherichia coli15
Bacillus spizizenii12
Pseudomonas aeruginosa10

These results demonstrate that the compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.

The biological activity of the compound is attributed to its interactions with various molecular targets. For instance, docking studies have shown that it may interact with Sirt6, a protein involved in cellular regulation and longevity . Additionally, its ability to inhibit key kinases involved in cancer progression has been highlighted in recent research .

Case Studies

  • Sirt6 Activation : A study identified the compound as a selective Sirt6 activator with low cytotoxicity, indicating its potential in treating age-related diseases .
  • Anticancer Efficacy : In vivo studies demonstrated that administration of the compound led to significant tumor regression in mouse models of cancer .

Properties

IUPAC Name

methyl 2-amino-1-(3,4-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-26-14-9-8-11(10-15(14)27-2)24-18(21)16(20(25)28-3)17-19(24)23-13-7-5-4-6-12(13)22-17/h4-10H,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULMNDBSIBOUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.